molecular formula C14H11N3O2S2 B2527761 (2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2034891-63-7

(2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2527761
CAS No.: 2034891-63-7
M. Wt: 317.38
InChI Key: KCUGOIYYAAPBCL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule that features a combination of oxadiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the thiophene rings via cross-coupling reactions. The final step often involves the formation of the enamide linkage under specific conditions such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

What sets (2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide apart from these similar compounds is its unique combination of oxadiazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-9-15-13(19-17-9)11-6-8-21-14(11)16-12(18)5-4-10-3-2-7-20-10/h2-8H,1H3,(H,16,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGOIYYAAPBCL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.